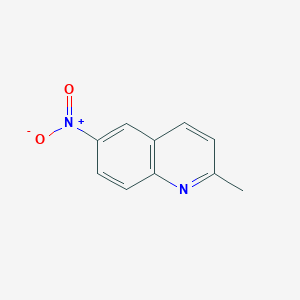

2-Methyl-6-nitroquinoline

Description

Properties

IUPAC Name |

2-methyl-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-2-3-8-6-9(12(13)14)4-5-10(8)11-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDPHHQJZWWAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060619 | |

| Record name | Quinoline, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729902 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

613-30-9 | |

| Record name | 2-Methyl-6-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 2-methyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 2-methyl-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 2-Methyl-6-nitroquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-nitroquinoline

Executive Summary

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry, agrochemical research, and materials science.[1][2] Its quinoline core, functionalized with a methyl group and a nitro group, provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including potential antimicrobial, antimalarial, and anticancer agents.[1][3][4] The physical properties of this intermediate are paramount, dictating its reactivity, purification strategies, formulation possibilities, and ultimately, its utility in drug development and other applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details authoritative experimental protocols for their determination, and explores the causal relationships between these properties and their practical implications in a research and development setting.

Chemical Identity and Significance

Molecular Structure and Identifiers

This compound, also known as 6-nitroquinaldine, is a derivative of quinoline. The structure consists of a quinoline bicyclic system with a methyl group substituted at position 2 and a nitro group at position 6.

-

Molecular Weight: 188.18 g/mol [7]

-

Canonical SMILES: CC1=NC2=C(C=C1)C=C(C=C2)--INVALID-LINK--[O-][6][7]

Role in Research and Development

The utility of this compound stems from its dual functionality. The quinoline ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs, most notably antimalarials like chloroquine.[3] The nitro group at the 6-position is a key functional handle; it can be readily reduced to an amine (2-methyl-6-aminoquinoline), opening a pathway for further derivatization through amide bond formation, diazotization, or other amine-specific chemistries.[1] This makes it a valuable starting material for:

-

Pharmaceutical Synthesis: Building block for heterocyclic scaffolds targeting infectious diseases and cancer.[1][2]

-

Agrochemical R&D: A core component in the synthesis of novel fungicides and insecticides.[1]

-

Materials Science: The conjugated π-system of the quinoline core makes it a candidate for developing fluorescent probes, sensors, and optoelectronic materials.[1]

Core Physicochemical Properties

A precise understanding of the physical properties is non-negotiable for successful process chemistry, formulation, and quality control. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | Yellow to brown crystalline powder or solid | [1][6][9] |

| Melting Point | 162-167 °C | [6] |

| Boiling Point | Not experimentally determined; estimated >300 °C | |

| Solubility (pH 7.4) | 20.5 µg/mL | [7] |

| LogP (Octanol/Water) | 2.4 (Computed) | [7] |

Melting Point: The relatively high melting point of 162-167°C is indicative of a stable crystalline lattice structure, which is typical for planar aromatic compounds with polar functional groups capable of intermolecular interactions. This high melting point suggests good thermal stability but also hints at the potential for low aqueous solubility due to strong crystal packing forces that must be overcome for dissolution.

Solubility: The experimental solubility of 20.5 µg/mL at physiological pH confirms that this compound is poorly soluble in water.[7] This is a critical parameter in drug development, as poor solubility can lead to low bioavailability. The computed LogP of 2.4 further supports its lipophilic (fat-loving) nature.[7] Researchers must consider formulation strategies such as co-solvents, amorphous solid dispersions, or salt forms of downstream derivatives to enhance solubility for biological testing.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for chemical identification and structural elucidation.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound exhibits a prominent molecular ion (M+) peak at an m/z ratio of approximately 188, corresponding to its molecular weight.[5][7] High-resolution mass spectrometry can confirm the elemental composition C₁₀H₈N₂O₂ with high accuracy.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands include strong peaks for the asymmetric and symmetric stretching of the nitro group (NO₂) typically around 1510-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Other notable signals include C=N stretching from the quinoline ring and C-H stretching from the aromatic rings and the methyl group.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline core, each with characteristic chemical shifts and coupling patterns that allow for positional assignment. A singlet corresponding to the three protons of the methyl group (CH₃) would be observed in the upfield region (typically ~2.7 ppm).

-

¹³C NMR: The carbon NMR spectrum would display ten distinct signals for the ten carbon atoms in the molecule, with the carbons attached to the nitrogen and nitro groups being significantly deshielded (shifted downfield).[7]

-

-

UV-Vis Spectroscopy: Quinoline and its derivatives are chromophoric and absorb UV-Vis radiation. The spectrum is expected to show characteristic π-π* transitions of the aromatic system.[10] The presence of the nitro group, an electron-withdrawing group, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-methylquinoline.

Experimental Determination of Physical Properties

To ensure data integrity, standardized, self-validating protocols are essential. The following sections describe authoritative methods for characterizing the key .

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Causality: While traditional capillary melting point apparatus provides a range, DSC offers superior accuracy and additional information. It measures the heat flow into a sample as a function of temperature. The resulting thermogram provides the onset of melting, the peak melting temperature (often reported as the melting point), and the enthalpy of fusion (ΔHfus). A sharp, narrow melting peak is a strong indicator of high purity, whereas impurities will typically broaden the peak and depress the melting point. This makes DSC a powerful tool for both identification and quality control.

Protocol:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 100°C).

-

Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 200°C).

-

Data Analysis: Record the heat flow versus temperature. The melting point is determined from the peak of the endothermic event.

References

- 1. This compound - Career Henan Chemical Co. [coreychem.com]

- 2. Nanomaterial assisted bulk scale synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | C10H8N2O2 | CID 69172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | VSNCHEM [vsnchem.com]

- 9. Quinoline, 2-methyl-6-nitro- | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Quinoline Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 2-Methyl-6-nitroquinoline: Synthesis, Characterization, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemistry and application of this compound. We will move beyond basic data points to explore the causality behind its synthesis, the nuances of its characterization, and its emerging significance as a building block in modern pharmacology.

Quinoline and its derivatives are classified as "privileged scaffolds" in drug discovery. This distinction is earned due to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3] Molecules incorporating the quinoline motif are mainstays in the treatment of malaria (e.g., chloroquine) and have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2][3][4] The functionalization of the quinoline core, such as the introduction of methyl and nitro groups in this compound, allows for the fine-tuning of its physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents.[4]

Core Molecular Profile

This compound is a functionalized heterocyclic aromatic compound. Its core identity is defined by a quinoline ring system substituted with a methyl group at position 2 and a nitro group at position 6.

Caption: Workflow for nanomaterial-assisted synthesis.

Experimental Protocol

The following protocol is adapted from the methodology described by Pathak et al. (2020). [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl.

-

Catalyst Addition: Add a catalytic amount of the prepared Fe₃O₄@SiO₂ nanoparticles to the solution.

-

Heating: Heat the mixture to reflux at approximately 105°C with constant stirring.

-

Reagent Addition: Slowly add 0.95 g (14 mmol) of crotonaldehyde dropwise over a period of time.

-

Reaction: Maintain the reflux for an additional hour after the addition is complete to drive the cyclization.

-

Catalyst Recovery: Cool the reaction mixture to room temperature. Isolate the magnetic Fe₃O₄@SiO₂ nanoparticles using a strong external magnet. This allows for the simple recovery and potential reuse of the catalyst.

-

Product Isolation: Carefully neutralize the remaining solution with an aqueous solution of sodium hydroxide. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and purify further by recrystallization from a suitable solvent like ethanol.

Self-Validation: The success of the synthesis is validated at each stage. The magnetic separation provides a clean method for catalyst removal, and the final product's identity and purity should be confirmed using the spectroscopic methods (NMR, IR, MS) and melting point analysis described in Section 2.

Applications in Research and Drug Development

The utility of this compound extends from its role as a versatile chemical intermediate to its direct application as a biologically active agent.

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

This compound has been identified as a reagent used in the development of potent and selective antagonists for the melanin-concentrating hormone receptor 1 (MCHR1). [5]MCHR1 is a G-protein coupled receptor primarily expressed in the brain that plays a role in regulating energy homeostasis, mood, and appetite. Antagonists of this receptor are being investigated as potential therapeutics for the treatment of obesity and anxiety disorders.

Building Block for Bioactive Molecules

The true value for many researchers lies in the compound's potential for further functionalization. [6]The nitro group is a particularly useful synthetic handle.

Caption: Synthetic utility of this compound.

-

Reduction to Amine: The nitro group can be readily reduced to a primary amine (6-Amino-2-methylquinoline) using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

-

Amide/Sulfonamide Formation: The resulting amine is a nucleophile that can be acylated or sulfonylated to form a diverse library of amide and sulfonamide derivatives for structure-activity relationship (SAR) studies.

-

Diazotization: The amine can also undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.

This synthetic versatility allows chemists to incorporate the 2-methylquinoline scaffold into more complex molecules designed to probe biological systems or act as leads for new drugs. [6]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

-

General Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: While specific toxicity data is limited, nitroaromatic compounds should generally be handled as potentially toxic and mutagenic. Avoid inhalation of dust, and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [5][6] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

Sources

Introduction: The Significance of 2-Methyl-6-nitroquinoline

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-nitroquinoline

This guide provides a comprehensive examination of the melting and boiling points of this compound (CAS No. 613-30-9), a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes technical data with practical, field-proven insights into the experimental determination of these fundamental properties.

This compound, also known as 6-nitroquinaldine, is a derivative of quinoline, a heterocyclic aromatic organic compound. Its structure, featuring a methyl group at the 2-position and a nitro group at the 6-position, imparts specific chemical reactivity and physical characteristics that make it a valuable intermediate in organic synthesis. The precise determination of its physical properties, such as melting and boiling points, is not merely an academic exercise; it is fundamental for assessing purity, designing purification protocols (like recrystallization and distillation), and ensuring safe handling and storage.[1][2]

The nitro group significantly influences the molecule's polarity and intermolecular forces, primarily through dipole-dipole interactions and potential for hydrogen bonding, which in turn dictates its melting and boiling characteristics.[3] Understanding these properties is a prerequisite for its application in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.

Physicochemical Data Summary

All quantitative data for this compound are summarized in the table below for efficient reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| Synonyms | 6-Nitroquinaldine | [5][6] |

| CAS Number | 613-30-9 | [4][5][7][8] |

| Molecular Formula | C₁₀H₈N₂O₂ | [4][5][9] |

| Molecular Weight | 188.18 g/mol | [5][9] |

| Appearance | Yellow to brown crystalline powder | [4] |

| Melting Point | 162-167 °C | [4] |

| Boiling Point | Data not readily available; potential for decomposition at atmospheric pressure. |

Melting Point: Determination and Interpretation

The melting point is a critical indicator of a crystalline solid's purity. For a pure compound, the melting range is typically sharp, spanning 0.5-1.0°C.[3] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1]

The reported melting point for this compound is in the range of 162-167°C.[4] This range suggests a commercially available purity suitable for most applications, though further purification via recrystallization could potentially sharpen this range.

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a powdered solid like this compound is the capillary method, often performed using a Mel-Temp apparatus or a Thiele tube.[10]

Causality Behind Procedural Choices:

-

Sample Preparation: The sample must be finely powdered to ensure uniform packing and efficient heat transfer within the capillary tube.[1] Incomplete powdering can lead to uneven heating and an inaccurate, broad melting range.

-

Heating Rate: An initial rapid heating phase is acceptable to find an approximate melting point. However, for the accurate determination, the temperature ramp must be slowed to ~2°C per minute near the expected melting point.[1] A fast heating rate does not allow the sample and the thermometer to reach thermal equilibrium, resulting in a recorded melting point that is higher than the true value.

-

Purity Assessment: A melting range greater than 2°C is a strong indication of impurities.[1][2] This is because the impurities introduce defects into the crystal lattice, requiring less energy to overcome the intermolecular forces.

Step-by-Step Methodology:

-

Sample Loading: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[1][10]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., Mel-Temp) alongside a calibrated thermometer.[1]

-

Initial Fast Run: The apparatus is heated rapidly (5-10°C/min) to determine an approximate melting range. This saves time and establishes the temperature window for the precise measurement.[1]

-

Accurate Slow Run: A fresh sample is used. The apparatus is heated quickly to about 20°C below the approximate melting point found in the fast run.[1] The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded. This T1-T2 interval is the melting range.[2]

Workflow for Melting Point Determination

The logical flow of the experimental protocol is depicted below.

Caption: Workflow for accurate melting point determination.

Boiling Point: Challenges and Experimental Approach

An experimentally determined boiling point for this compound at atmospheric pressure is not readily found in scientific literature or commercial datasheets. This is common for complex organic molecules with high melting points and polar functional groups, such as the nitro group. The high temperatures required to reach the boiling point at 760 mmHg may lead to thermal decomposition before boiling occurs.

Therefore, any experimental determination should ideally be conducted under reduced pressure (vacuum distillation), and the boiling point at atmospheric pressure can be extrapolated using a pressure-temperature nomograph.

Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube)

For determining the boiling point of a small quantity of liquid, or a solid that can be melted without decomposition, the micro-boiling point method using a Thiele tube is highly effective and requires minimal sample.[11]

Causality Behind Procedural Choices:

-

Inverted Capillary: The small, inverted capillary tube acts as its own manometer. As the sample is heated, the air trapped inside expands and escapes. When the sample's vapor pressure equals the atmospheric pressure, a rapid stream of bubbles emerges. This defines the boiling point.[11][12]

-

Cooling Phase: The crucial measurement is taken during the cooling phase. As the temperature drops slightly below the boiling point, the vapor pressure of the sample becomes less than the atmospheric pressure. This pressure difference forces the liquid back into the capillary tube. The temperature at which this occurs is the equilibrium point where vapor pressure equals atmospheric pressure—the true boiling point.[11][12]

-

Thiele Tube Design: The specific shape of the Thiele tube is designed to facilitate the circulation of the heating oil via convection, ensuring uniform temperature distribution around the sample and thermometer, which is critical for an accurate reading.

Step-by-Step Methodology:

-

Sample Preparation: A small glass vial (e.g., a Durham tube) is filled about half-full with the sample (in this case, molten this compound).[11]

-

Capillary Insertion: A standard melting point capillary tube is inverted (sealed end up) and placed inside the vial containing the sample.[11]

-

Apparatus Assembly: The vial is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing high-boiling mineral oil.[11]

-

Heating: The side arm of the Thiele tube is heated gently with a microburner. Heat is applied until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube.[11][12]

-

Cooling and Observation: The heat is removed. The apparatus is allowed to cool slowly while observing the capillary tube.

-

Data Recording: The temperature at the precise moment the stream of bubbles stops and the liquid is drawn into the capillary tube is recorded. This temperature is the boiling point of the liquid at the current atmospheric pressure.[11][12]

Workflow for Micro-Boiling Point Determination

The logical steps for the micro-boiling point experiment are outlined in the diagram below.

Caption: Workflow for micro-boiling point determination.

Conclusion

The melting point of this compound is well-characterized at 162-167°C, serving as a reliable parameter for identity and purity confirmation. In contrast, its boiling point at atmospheric pressure is not established, likely due to thermal instability at elevated temperatures. The experimental protocols detailed herein provide a robust framework for the precise and accurate determination of these vital physicochemical properties, grounding the procedures in the principles of thermal analysis and phase equilibria. For any new synthesis or purification of this compound, a careful determination of the melting range is a mandatory quality control step.

References

-

This compound | C10H8N2O2 | CID 69172. PubChem, National Institutes of Health. [Link]

-

6-NITROQUINOLINE C9H6N2O2. Mol-Instincts. [Link]

-

Melting point determination. University of Calgary, Department of Chemistry. [Link]

-

This compound. NIST WebBook. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

BOILING POINT DETERMINATION. University of Calgary, Department of Chemistry. [Link]

-

Determination of Melting points and Boiling points. Learning Space, University of Technology, Jamaica. [Link]

-

experiment (1) determination of melting points. [Link]

-

Exp 1 - Melting Points. University of Wisconsin-River Falls. [Link]

-

Determination of melting and boiling points. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. alnoor.edu.iq [alnoor.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | C10H8N2O2 | CID 69172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | VSNCHEM [vsnchem.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 613-30-9 [sigmaaldrich.com]

- 9. This compound [webbook.nist.gov]

- 10. davjalandhar.com [davjalandhar.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-Methyl-6-nitroquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-6-nitroquinoline. Moving beyond a simple peak list, we will explore the causal relationships between the molecule's structure and its spectral signature, grounding our interpretation in the fundamental principles of electronic effects and spin-spin coupling. This document is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted quinoline derivatives.

The Structural and Electronic Landscape of this compound

To interpret the ¹H NMR spectrum, we must first understand the molecule itself. This compound is a disubstituted quinoline, a heterocyclic aromatic compound. The quinoline ring system can be conceptualized as a fusion of a benzene ring and a pyridine ring.[1] The positions of the substituents are critical:

-

A Methyl Group (-CH₃) at C2: This is an electron-donating group (EDG) by induction. Its presence will increase electron density, particularly within the pyridine portion of the ring system, causing a shielding effect on nearby protons.

-

A Nitro Group (-NO₂) at C6: This is a powerful electron-withdrawing group (EWG) through both induction and resonance. It will significantly decrease electron density in the benzene portion of the ring, leading to a strong deshielding effect (a downfield shift) on adjacent protons.

The interplay of these two opposing electronic influences, combined with the inherent aromaticity and the effect of the nitrogen heteroatom, results in a complex but interpretable ¹H NMR spectrum.

Caption: Standard experimental workflow for NMR analysis.

Data Acquisition and Processing

-

Instrument Setup: Insert the sample into the spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

Shimming: Perform manual or automated shimming to optimize the homogeneity of the magnetic field. This step is crucial for achieving sharp, symmetrical peaks and high resolution. Poor shimming is often caused by solid particles or an inhomogeneous sample. 3[2]. Acquisition: Acquire the ¹H NMR spectrum. Key parameters to consider include the spectral width, acquisition time, and the number of scans. For a dilute sample, increasing the number of scans will improve the signal-to-noise ratio. 4[3]. Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and the baseline is corrected to ensure accurate integration and peak picking.

By following this detailed guide, researchers can confidently acquire and interpret the ¹H NMR spectrum of this compound, leveraging a deep understanding of its chemical structure to validate its identity and purity.

References

-

NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

-

NMR Sample Preparation. University of Arizona. [Link]

-

Sample Preparation. Faculty of Mathematical & Physical Sciences - UCL. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

-

Ch 13 - Aromatic H. University of Calgary. [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

-

2-Methylquinoline. SpectraBase. [Link]

-

This compound. NIST WebBook. [Link]

-

6-Nitroquinoline. PubChem. [Link]

-

2-Methylquinoline. PubChem. [Link]

-

6-Nitroquinoline. SpectraBase. [Link]

Sources

A Technical Guide to the Infrared and Mass Spectrometry of 2-Methyl-6-nitroquinoline

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

2-Methyl-6-nitroquinoline, a substituted quinoline derivative, is a compound of interest in medicinal chemistry and materials science.[1] Its chemical structure, featuring a quinoline core functionalized with a methyl and a nitro group, gives rise to a unique spectroscopic signature.[2] This guide provides a detailed technical analysis of the infrared (IR) and mass spectrometry (MS) data for this compound, offering insights into its structural characterization for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The presence of the aromatic quinoline ring system, the electron-withdrawing nitro group, and the electron-donating methyl group all contribute to the distinct spectral features discussed in this guide.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural components.

Experimental Protocol: Acquiring the IR Spectrum

A typical method for obtaining the IR spectrum of a solid sample like this compound is using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet technique with a Fourier Transform Infrared (FTIR) spectrometer.[2]

Step-by-Step ATR-FTIR Protocol:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder.

-

Instrument Setup: Place the ATR crystal accessory in the FTIR spectrometer and record a background spectrum.

-

Sample Application: Apply a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Experimental workflow for obtaining the ATR-FTIR spectrum of this compound.

Interpretation of the IR Spectrum

The IR spectrum of this compound can be divided into several key regions, each providing valuable structural information. The following table summarizes the expected characteristic absorption bands and their assignments.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Responsible | Expected Intensity |

| 3100 - 3000 | C-H stretching | Aromatic C-H (quinoline ring) | Medium to Weak |

| 2980 - 2850 | C-H stretching | Methyl group (-CH₃) | Medium to Weak |

| 1600 - 1450 | C=C and C=N stretching | Aromatic ring (quinoline) | Medium to Strong |

| 1550 - 1475 | Asymmetric NO₂ stretching | Nitro group (-NO₂) on aromatic ring | Strong |

| 1360 - 1290 | Symmetric NO₂ stretching | Nitro group (-NO₂) on aromatic ring | Strong |

| 1450 - 1375 | C-H bending | Methyl group (-CH₃) | Medium |

| 900 - 675 | C-H out-of-plane bending | Aromatic C-H (quinoline ring) | Strong |

Key Interpretive Insights:

-

Nitro Group Confirmation: The two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group are the most definitive features in the spectrum for this functional group. Their presence is a primary indicator of the nitro-substitution on the quinoline ring.

-

Aromatic System: The presence of multiple bands in the 1600-1450 cm⁻¹ region is characteristic of the complex C=C and C=N stretching vibrations within the fused aromatic rings of the quinoline core.

-

Methyl Group: The C-H stretching and bending vibrations of the methyl group provide evidence for its presence.

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

Experimental Protocol: Acquiring the Mass Spectrum

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Step-by-Step GC-MS Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject the sample solution into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Caption: Workflow for the GC-MS analysis of this compound.

Interpretation of the Mass Spectrum

The electron ionization mass spectrum of this compound provides a wealth of structural information through its fragmentation pattern. The NIST Mass Spectrometry Data Center provides reference data for this compound.[3]

Key Spectral Data from NIST:

| m/z | Relative Intensity | Proposed Fragment |

| 188 | 100% (Base Peak) | [M]⁺˙ |

| 142 | ~40% | [M - NO₂]⁺ |

| 115 | ~65% | [M - NO₂ - HCN]⁺ |

| 130 | ~50% | [M - NO - CO]⁺˙ |

Proposed Fragmentation Pathway:

The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion (M⁺˙) at m/z 188, which is also the base peak, indicating its relative stability. Subsequent fragmentation proceeds through characteristic losses of the nitro group and rearrangements of the quinoline ring.

-

Loss of Nitrogen Dioxide (NO₂): A primary and highly characteristic fragmentation for aromatic nitro compounds is the loss of a nitro group as a neutral radical (•NO₂), resulting in the formation of a cation at m/z 142 ([M - NO₂]⁺).

-

Loss of Nitric Oxide (NO) and Carbon Monoxide (CO): An alternative pathway involves the rearrangement of the nitro group to a nitrite, followed by the loss of a nitric oxide radical (•NO) to form an ion at m/z 158. This is often followed by the loss of carbon monoxide (CO), leading to the fragment ion at m/z 130.

-

Loss of Hydrogen Cyanide (HCN): The quinoline ring can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds. The loss of HCN from the m/z 142 fragment results in the ion at m/z 115.

Caption: Proposed electron ionization fragmentation pathway for this compound.

Conclusion

The combined application of infrared spectroscopy and mass spectrometry provides a comprehensive and definitive structural characterization of this compound. The IR spectrum confirms the presence of the key functional groups—the nitro group, the methyl group, and the aromatic quinoline core—through their characteristic vibrational frequencies. The mass spectrum not only confirms the molecular weight but also reveals a distinct fragmentation pattern that further corroborates the molecular structure. This detailed spectral analysis serves as an essential reference for researchers and professionals engaged in the synthesis, identification, and application of this and related compounds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253–256.

-

NIST Mass Spectrometry Data Center. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

solubility of 2-Methyl-6-nitroquinoline in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Methyl-6-nitroquinoline in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key heterocyclic compound with applications in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development, process chemistry, and formulation, this document details the theoretical principles governing its dissolution, provides field-proven experimental protocols for accurate solubility determination, and outlines robust analytical methods for quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound in a range of common organic solvents.

Introduction: The Significance of Solubility Profiling

This compound, also known as 6-nitroquinaldine, belongs to the quinoline class of heterocyclic aromatic compounds.[1] The presence of the nitro group (a strong electron-withdrawing group) and the methyl group on the quinoline scaffold imparts specific electronic and steric properties that influence its biological activity and physicochemical behavior. In drug discovery and development, solubility is a cornerstone property that dictates a compound's bioavailability, manufacturability, and formulation possibilities. Poor solubility can be a significant impediment, leading to failed clinical trials and costly development delays.

Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various organic solvents are paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Science: Developing stable and effective dosage forms.

-

Preclinical Research: Preparing stock solutions for in vitro and in vivo assays.

-

Analytical Chemistry: Choosing suitable mobile phases for chromatographic analysis.

This guide provides both the theoretical framework and the practical, step-by-step methodologies required to generate a reliable solubility profile for this compound.

Physicochemical Profile of this compound

A molecule's inherent physicochemical properties are the primary determinants of its solubility. The key characteristics of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-Nitroquinaldine | [1] |

| CAS Number | 613-30-9 | [2][3] |

| Molecular Formula | C₁₀H₈N₂O₂ | [2][3] |

| Molecular Weight | 188.18 g/mol | [2][3] |

| Appearance | White to light yellow/orange crystalline powder | [4] |

| Melting Point | 162-170 °C | [4] |

| Water Solubility | 20.5 µg/mL (at pH 7.4) | [2] |

| logP (Octanol/Water) | 2.451 (Calculated) | [5] |

The structure combines a relatively nonpolar bicyclic aromatic system with a polar nitro group and a basic nitrogen atom within the quinoline ring. The calculated LogP of 2.451 suggests a preference for lipophilic environments over aqueous media, which is consistent with its low measured water solubility.[2][5] The melting point is relatively high, indicating strong crystal lattice energy that must be overcome for dissolution to occur.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" is the guiding tenet for solubility. The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polarity: The molecule possesses both polar (nitro group, quinoline nitrogen) and nonpolar (aromatic rings, methyl group) regions.

-

Polar Solvents (e.g., Methanol, Ethanol, Acetone): These solvents can engage in dipole-dipole interactions with the nitro group. Alcohols can also act as hydrogen bond donors to the quinoline nitrogen. Good solubility is generally expected in these solvents.

-

Nonpolar Aprotic Solvents (e.g., Toluene, Cyclohexane): These solvents will primarily interact with the aromatic core via van der Waals forces. Solubility will depend on how effectively these interactions can disrupt the solute's crystal lattice.

-

Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is expected to be an effective solvent.[6]

-

-

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Solvents that are effective hydrogen bond donors (e.g., alcohols) are likely to be good solvents.

-

Crystal Lattice Energy: The high melting point suggests significant energy is required to break apart the crystal structure.[4] The chosen solvent must provide favorable solute-solvent interactions that release enough energy (enthalpy of solvation) to overcome this barrier.

Based on these principles, we can predict a general trend of solubility, which must be confirmed by empirical measurement: High Solubility: Dichloromethane, Acetone, Ethyl Acetate Moderate Solubility: Ethanol, Methanol, Toluene Low Solubility: Cyclohexane, Water

Experimental Workflow for Solubility Determination

To ensure accuracy and reproducibility, the equilibrium solubility method is the gold standard. This involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Below is the logical workflow for this process.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The visual confirmation of excess solid at the end of the experiment (Step 5) is a critical control point ensuring that the solution is indeed saturated.

Materials:

-

This compound (>98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge with appropriate vial holders

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks for dilutions

-

Analytical balance

Procedure:

-

Preparation:

-

Add approximately 10-20 mg of this compound to a tared 2 mL glass vial. Record the exact mass.

-

Using a calibrated pipette, add 1.0 mL of the selected solvent to the vial. This creates a slurry with a large excess of the solid.

-

Securely cap the vial. Prepare samples in triplicate for each solvent to assess variability.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples at a moderate speed for at least 24 hours. For compounds with slow dissolution kinetics or potential for polymorphism, extending this to 48 or 72 hours is recommended to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand for 30 minutes to let the bulk of the solid settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully open the vial, ensuring not to disturb the solid pellet.

-

Withdraw an aliquot (e.g., 100 µL) of the clear supernatant. For maximum accuracy, it is recommended to filter this aliquot through a 0.22 µm syringe filter directly into a clean vial to remove any remaining particulates. Causality Note: Filtering prevents undissolved microparticles from being carried over, which would artificially inflate the measured concentration.

-

Perform a precise serial dilution of the supernatant with the same solvent into the concentration range of the analytical method's calibration curve. For example, dilute the 100 µL aliquot into a 10 mL volumetric flask for a 1:100 dilution.

-

-

Confirmation of Saturation:

-

Visually inspect the original sample vial to confirm that a significant amount of undissolved solid remains. If no solid is present, the experiment is invalid for that solvent, and it must be repeated with a greater initial mass of the compound.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method as described in Section 5.

-

Analytical Quantification of this compound

Accurate quantification of the dissolved compound is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.[7][8]

Protocol: HPLC-UV Method

Instrumentation & Conditions:

-

HPLC System: With UV-Vis Detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of acid like formic acid may be added to improve peak shape.[9]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by scanning a standard solution from 190-400 nm to find the wavelength of maximum absorbance (λmax).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From this stock, create a series of at least five calibration standards by serial dilution, covering the expected concentration range of the diluted samples.

-

Calibration: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) > 0.999.

-

Sample Analysis: Inject the diluted supernatant samples (from Section 4.1, Step 6).

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor.

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

-

Caption: Analytical Quantification Workflow using HPLC.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Classification | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | Polar Aprotic | 9.1 | 3.1 | [Experimental Data] | [Calculated Data] |

| Acetone | Polar Aprotic | 21.0 | 5.1 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | Polar Aprotic | 6.0 | 4.4 | [Experimental Data] | [Calculated Data] |

| Ethanol | Polar Protic | 24.6 | 4.3 | [Experimental Data] | [Calculated Data] |

| Methanol | Polar Protic | 32.7 | 5.1 | [Experimental Data] | [Calculated Data] |

| Toluene | Nonpolar | 2.4 | 2.4 | [Experimental Data] | [Calculated Data] |

| Cyclohexane | Nonpolar | 2.0 | 0.2 | [Experimental Data] | [Calculated Data] |

| Water | Polar Protic | 80.1 | 10.2 | 0.0205[2] | 1.09 x 10⁻⁴ |

Note: Values for Dielectric Constant and Polarity Index are literature values for the pure solvents and are provided for interpretative context.

Interpreting this data involves correlating the measured solubility with the physicochemical properties of the solvents. This allows for the development of a predictive understanding that can guide the selection of solvents for future applications without the need for exhaustive empirical screening.

Conclusion

This guide has established a robust framework for understanding and determining the solubility of this compound. By combining theoretical principles with a detailed, validated experimental workflow, researchers can confidently generate high-quality solubility data. Such data is indispensable for advancing the development of this compound-containing candidates in pharmaceuticals and other chemical industries. The provided protocols for equilibrium solubility determination and HPLC quantification serve as a reliable foundation for any laboratory engaged in the physical chemistry characterization of novel compounds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 613-30-9). Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

-

International Journal for Multidisciplinary Research (IJFMR). (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

-

Journal of Al-Nahrain University. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Retrieved from [Link]

-

PubChem. (n.d.). Dichloromethane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methyl-5-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

World Health Organization. (2017). Analytical methods and achievability. In Guidelines for drinking-water quality. NCBI Bookshelf. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1993). ANALYTICAL METHODS. In Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

-

Solubility of Things. (n.d.). 6-Methoxy-8-nitroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-6-nitro-4-phenylquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). ANALYTICAL METHODS. In Toxicological Profile for 2,4,6-Trinitrotoluene. NCBI Bookshelf. Retrieved from [Link]

Sources

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. This compound | C10H8N2O2 | CID 69172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound (CAS 613-30-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Methyl-6-nitroquinoline: Synthesis, Characterization, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-6-nitroquinoline (CAS No. 613-30-9), a key heterocyclic intermediate in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the Doebner-von Miller reaction, and present a thorough spectroscopic characterization, including an analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. A significant focus is placed on the rationale behind its use as a foundational scaffold in the development of potent and selective antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a critical target in anti-obesity research. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this versatile chemical entity.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its rigid, aromatic structure serves as an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The strategic placement of substituents allows for the fine-tuning of electronic properties, lipophilicity, and metabolic stability. The introduction of a nitro group, a potent electron-withdrawing moiety, and a methyl group significantly influences the reactivity and biological activity of the quinoline core. This compound, also known as 6-nitroquinaldine, has emerged as a particularly valuable building block, most notably for its role in the synthesis of novel therapeutics targeting metabolic disorders.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Physicochemical Properties

The key identifiers and properties of this compound are summarized below. These data are crucial for reaction planning, purification, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Nitroquinaldine | [1] |

| CAS Number | 613-30-9 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Appearance | Light yellow to brown solid (crystals or crystalline powder) | [2] |

| Melting Point | 164-168 °C | [2] |

| Solubility | Sparingly soluble in water (20.5 µg/mL at pH 7.4) | [1] |

| SMILES | CC1=NC2=C(C=C1)C=C(C=C2)[O-] | [1] |

| InChIKey | DXDPHHQJZWWAEH-UHFFFAOYSA-N | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment, such as a chemical fume hood.

-

GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of this compound via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and effective method for synthesizing quinolines. The reaction proceeds by the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound. Here, we present a validated protocol for the synthesis of this compound from 4-nitroaniline and crotonaldehyde.[2]

Causality and Mechanism

The reaction mechanism involves three key stages:

-

Michael Addition: The amino group of 4-nitroaniline acts as a nucleophile and attacks the β-carbon of the protonated crotonaldehyde in a conjugate (Michael) addition.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the carbonyl carbon to form a six-membered ring.

-

Dehydration & Oxidation: The cyclized intermediate then dehydrates and is subsequently oxidized to form the stable aromatic quinoline ring system. The oxidizing agent can be another molecule of the Schiff base intermediate or an external oxidant.

Detailed Experimental Protocol

This protocol is adapted from a validated, nanomaterial-assisted synthesis, with the conventional (non-catalyzed) method presented here for broad applicability.[2]

Materials:

-

4-Nitroaniline (1.5 g, 11 mmol)

-

Concentrated Hydrochloric Acid (HCl)

-

Crotonaldehyde (0.95 g, 14 mmol)

-

11 N Sodium Hydroxide (NaOH) solution

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.5 g of 4-nitroaniline in concentrated HCl.

-

Heating: Heat the mixture to reflux at approximately 105 °C.

-

Reagent Addition: Add 0.95 g of crotonaldehyde dropwise to the refluxing solution.

-

Reaction: Continue heating the reaction mixture under reflux for one hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling & Neutralization: Cool the reaction mixture to room temperature (25 °C). Carefully neutralize the acidic solution with 11 N NaOH until a precipitate forms. The solution should be basic.

-

Isolation: Collect the resulting whitish-yellow precipitate by vacuum filtration.

-

Purification: Recrystallize the crude product from methanol to remove unreacted starting materials and impurities.

-

Drying: Dry the purified light-yellow solid product in a vacuum oven.

Expected Results:

Spectroscopic Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any synthetic workflow. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data were obtained in CDCl₃.[3]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows distinct signals for the methyl group and the five aromatic protons on the quinoline ring. The electron-withdrawing nitro group at C6 strongly deshields the protons on the benzenoid ring, particularly H5 and H7.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.67 | s | 1H | H5 | Proton adjacent to the nitro group, highly deshielded. Appears as a singlet (or narrow doublet). |

| 8.00 - 7.94 | m | 2H | H4, H8 | H4 is a doublet coupled to H3. H8 is a doublet coupled to H7. Overlapping multiplet. |

| 7.69 - 7.61 | m | 2H | H3, H7 | H3 is a doublet coupled to H4. H7 is a doublet-doublet coupled to H8 and H5. Overlapping multiplet. |

| 2.68 | s | 3H | -CH₃ | Singlet for the methyl group at the C2 position. |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 159.3 | C2 | Carbon bearing the methyl group, adjacent to the nitrogen. |

| 146.2 | C6 | Carbon directly attached to the electron-withdrawing nitro group, highly deshielded. |

| 142.1 - 121.8 | C4, C4a, C5, C7, C8, C8a | Aromatic carbons of the quinoline ring system. Specific assignments require 2D NMR. |

| 118.5 | C3 | Aromatic carbon adjacent to the methyl-substituted carbon. |

| 24.8 - 24.3 (m) | -CH₃ | Methyl carbon signal, may appear as a multiplet due to deuteration in the source data.[3] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural information through fragmentation analysis.

-

Molecular Ion (M⁺•): A prominent peak is observed at m/z = 188, corresponding to the molecular weight of C₁₀H₈N₂O₂.[4]

-

Key Fragmentation Pathways:

-

Loss of NO₂: A significant fragment at m/z = 142 [M - 46]⁺ corresponds to the loss of the nitro group (NO₂).

-

Loss of NO and CO: Subsequent fragmentation often involves the loss of nitric oxide (NO, 30 Da) and carbon monoxide (CO, 28 Da) from the nitroaromatic system, leading to fragments at m/z = 158 [M - 30]⁺ and further fragmentation of the quinoline ring.

-

Methyl Group Rearrangement: The presence of the methyl group can lead to rearrangements like the formation of a stable azatropylium ion, influencing the fragmentation pattern.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

~1520-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong, characteristic peaks corresponding to the asymmetric and symmetric stretching vibrations of the C-NO₂ group, respectively.

-

~1600-1450 cm⁻¹: Multiple sharp peaks due to C=C and C=N stretching vibrations within the aromatic quinoline ring system.

-

~3000-3100 cm⁻¹: C-H stretching vibrations for the aromatic protons.

-

~2850-2960 cm⁻¹: C-H stretching vibrations for the methyl group.

Application in Drug Discovery: MCHR1 Antagonist Scaffold

This compound is not just a synthetic intermediate; it is a validated starting point for the development of high-value therapeutic agents. Its primary application in modern drug discovery is as a core scaffold for Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists.

The MCHR1 Target in Obesity

MCHR1 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, where it plays a crucial role in regulating energy homeostasis, appetite, and mood.[3] Antagonizing (blocking) this receptor has been shown to reduce food intake and promote weight loss in preclinical models, making it a promising therapeutic target for the treatment of obesity.[5]

Role of the Quinoline Scaffold

The quinoline core of this compound serves as a rigid anchor that can be elaborated with other functional groups to optimize binding to the MCHR1 active site. Structure-activity relationship (SAR) studies have shown that the quinoline ring fits into a hydrophobic pocket of the receptor, stabilized by interactions with key amino acid residues.[3]

The this compound moiety provides a versatile platform for chemical modification:

-

The Nitro Group (C6): This is the key functional handle. The nitro group can be readily reduced to an amine (-NH₂). This amine can then be functionalized, for example, by forming amides, which has proven to be a highly effective strategy for extending into other pockets of the MCHR1 receptor and dramatically increasing binding affinity and selectivity.[6][7]

-

The Methyl Group (C2): While sometimes retained, this position can also be modified to explore additional interactions within the receptor binding site.

Sources

- 1. This compound | C10H8N2O2 | CID 69172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. rsc.org [rsc.org]

- 4. This compound [webbook.nist.gov]

- 5. 2-Chloro-6-nitroquinoline | 29969-57-1 | Benchchem [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. elixirpublishers.com [elixirpublishers.com]

A Comprehensive Safety & Handling Guide for 2-Methyl-6-nitroquinoline in a Research Setting

This guide provides an in-depth review of the safety data for 2-Methyl-6-nitroquinoline, tailored for researchers, scientists, and drug development professionals. The focus is on moving beyond mere compliance to a deeper, mechanistic understanding of the hazards and the implementation of robust, self-validating safety protocols in a laboratory environment.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound often utilized as a building block in organic synthesis and medicinal chemistry. A precise understanding of its identity and physical properties is the foundation of a thorough risk assessment.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 613-30-9 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Synonyms | 6-Nitroquinaldine | [3] |

| Physicochemical Property | Value / Observation | Source |

| Appearance | Solid, powder form is likely based on handling advice. | [4] |

| Water Solubility | 20.5 µg/mL (at pH 7.4) | [1] |

| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | [5][6] |

The low aqueous solubility is a critical handling consideration.[1] Spills are less likely to spread rapidly with aqueous solutions, but cleaning and decontamination of surfaces require organic solvents, which may introduce additional hazards.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance with multiple risk factors.[1] The primary hazards demand stringent control measures.

Caption: GHS Hazard Profile for this compound.

-

H318 - Causes serious eye damage: This is the most severe hazard classification for this compound.[1] It signifies a risk of irreversible or long-term damage to the eye upon contact. The causality is likely related to the chemical's ability to cause protein denaturation and severe inflammation of the cornea. Standard safety glasses are insufficient; chemical splash goggles and/or a full-face shield are mandatory.

-

H302 - Harmful if swallowed: This indicates significant toxicity upon ingestion.[1] Researchers must enforce a strict policy of no eating, drinking, or smoking in the laboratory.[4][7][8]

-

H315 - Causes skin irritation: The compound can cause inflammation, redness, and discomfort upon skin contact.[1] Prolonged contact could lead to more severe dermatitis. This necessitates the use of appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

H335 - May cause respiratory irritation: As a solid, the primary inhalation risk comes from airborne dust or aerosols.[1] Inhalation can lead to irritation of the nose, throat, and lungs. All weighing and transfer operations involving the solid material must be conducted within a certified chemical fume hood or a powder containment hood.

-

Note on Carcinogenicity: While this compound itself does not currently have a harmonized classification for carcinogenicity, related nitro-substituted quinolines and anilines are often flagged as suspected carcinogens.[5][8][9] Given this, it is prudent to handle this compound with the precautions appropriate for a potential carcinogen, including minimizing exposure and using dedicated equipment where possible.

Risk Mitigation and Safe Handling Protocols

A proactive approach to risk mitigation involves a multi-layered system of engineering controls, personal protective equipment, and standardized operational procedures.

Engineering and Administrative Controls

-

Chemical Fume Hood: All work with this compound, from weighing the solid to running reactions and workups, must be performed inside a properly functioning chemical fume hood. This is the primary defense against respiratory exposure.[5]

-

Designated Area: To prevent cross-contamination, it is advisable to designate a specific area within the fume hood for handling this compound.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[5][10]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A full-face shield is required when handling larger quantities or when there is a significant splash risk. | Addresses the critical H318 "Causes serious eye damage" hazard.[4][5] |

| Hand | Chemical-resistant gloves (Nitrile is a suitable starting point, check manufacturer's compatibility data). | Prevents skin irritation (H315). Contaminated gloves must be removed and disposed of correctly.[11] |

| Body | Laboratory coat. | Protects against skin contact on arms and body. |

| Respiratory | A NIOSH/MSHA or EN 149 approved respirator may be required if engineering controls fail or for certain high-risk procedures (e.g., cleaning large spills). | Mitigates the H335 respiratory irritation hazard, especially if dust cannot be controlled.[5][7] |

Standard Operating Procedure: Weighing and Transfer

Handling the solid form presents the greatest risk of generating airborne dust. The following protocol is designed as a self-validating system to minimize exposure.

Caption: Workflow for Safely Handling Solid this compound.

Step-by-Step Protocol:

-

Preparation: Before retrieving the chemical, don all required PPE (goggles, lab coat, gloves). Prepare the workspace in the chemical fume hood by laying down absorbent, disposable bench paper.

-

Weighing: Place a weigh boat on an analytical balance inside the fume hood. Use a draft shield to prevent air currents from dispersing the powder.

-

Transfer: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid any actions that could generate dust, such as tapping the container forcefully.

-

Solubilization: If the next step is to make a solution, carefully add the solid to the reaction vessel containing the solvent. It is often safer to add the solvent to the vessel containing the solid to prevent dust from puffing up.

-

Decontamination: After transfer, carefully wipe the spatula, weigh boat, and any contaminated surfaces with a solvent-dampened cloth. Dispose of the cloth and bench paper into the solid hazardous waste container.

-

Container Sealing: Tightly seal the stock container of this compound immediately after use.[5][10]

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][7][10] The storage area should be a locked cabinet or a controlled-access room.[4][5][7]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[5][6] The nitro group can create energetic mixtures with strong oxidizers, while the basic quinoline nitrogen will react exothermically with strong acids.

Emergency Procedures